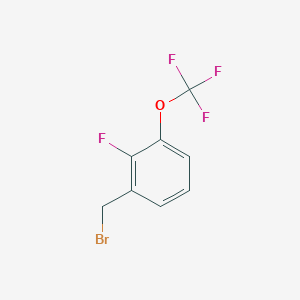
3-((tert-Butoxycarbonylamino)methyl)-5-methoxyisonicotinic acid
Descripción general
Descripción
“3-((tert-Butoxycarbonylamino)methyl)propanoic acid” is a compound with the molecular formula C9H17NO4 . It is also known as N-(tert-butoxycarbonyl)-N-methyl-beta-alanine . The compound is a solid at room temperature .
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group is often used as the Nα-amino protecting group in peptide synthesis . This can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17NO4/c1-9(2,3)14-8(13)10(4)6-5-7(11)12/h5-6H2,1-4H3,(H,11,12) .
Physical And Chemical Properties Analysis
The molecular weight of “3-((tert-Butoxycarbonylamino)methyl)propanoic acid” is 203.24 g/mol . It is a solid at room temperature .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Intermediate Roles
Synthesis of Chiral Intermediates : This compound serves as a key intermediate in the synthesis of various chiral compounds. For example, it's used in the synthesis of Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, a crucial chiral intermediate of sitagliptin, synthesized from L-aspartic acid through selective methylation and several other steps, achieving a yield of about 41% (Zhang Xingxian, 2012).
Hydrogenation Methodology : The compound is used in directed hydrogenation processes, yielding diastereomers of specific cyclopentanecarboxylic acid methyl esters. These results include the first reported carbamate-directed hydrogenations of functionalised cyclopentenes (Mark E. B. Smith et al., 2001).
Dipeptidomimetic Synthesis : A practical synthesis of (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester, a dipeptide mimetic, has been developed using this compound. It's an important step in creating inhibitors for interleukin-1beta converting enzyme (D. Lauffer, M. D. Mullican, 2002).
Bioorganic Applications
Enantiopure Sulfoxide Synthesis : It's used in the generation of enantiopure sulfoxides from l-Cysteine. These sulfoxides demonstrate biologically active residues and can be isolated in enantiomerically pure form (M. Aversa et al., 2005).
Synthesis of Aromatic Amide-based Oligomers : This compound plays a role in the synthesis of linear arylamide oligomers, which are essential for the self-assembly of vesicles in methanol. It promotes the ordered stacking of oligomeric amide backbones (Yun-Xiang Xu et al., 2009).
Oxoindole-linked Amino Acid Derivatives Synthesis : It is involved in the synthesis of oxoindolyl α-hydroxy-β-amino acid derivatives, indicating its importance in the creation of complex molecular structures with potential pharmacological applications (K. Ravikumar et al., 2015).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that the tert-butyloxycarbonyl (boc) group is commonly used as a protecting group for amines in organic synthesis . This suggests that the compound may interact with amines or amine-containing molecules in biological systems.
Mode of Action
The mode of action of this compound is likely related to its Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that the compound may undergo reactions involving the addition and removal of the Boc group, potentially influencing the activity of target molecules.
Biochemical Pathways
It is known that boc-protected amino acids have been used in the synthesis of dipeptides . This suggests that the compound may play a role in peptide synthesis or other biochemical pathways involving peptide bonds.
Action Environment
Environmental factors could potentially influence the compound’s action, efficacy, and stability. For example, the pH of the environment could affect the addition and removal of the Boc group Additionally, the presence of other chemicals or molecules could potentially interact with the compound and alter its activity
Propiedades
IUPAC Name |
3-methoxy-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-13(2,3)20-12(18)15-6-8-5-14-7-9(19-4)10(8)11(16)17/h5,7H,6H2,1-4H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYHXTSZIJEVMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=CC(=C1C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673873 | |
| Record name | 3-{[(tert-Butoxycarbonyl)amino]methyl}-5-methoxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((tert-Butoxycarbonylamino)methyl)-5-methoxyisonicotinic acid | |
CAS RN |
1138444-21-9 | |
| Record name | 3-{[(tert-Butoxycarbonyl)amino]methyl}-5-methoxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Propan-2-yloxy)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1372109.png)

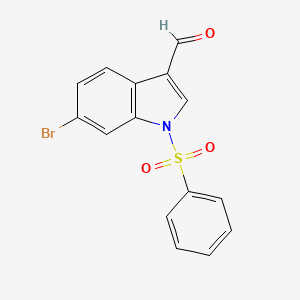
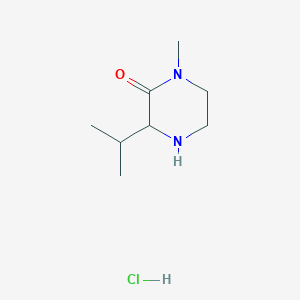

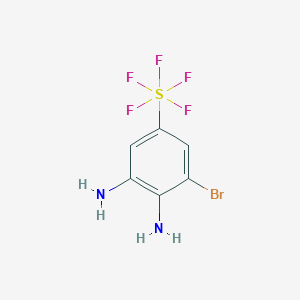

![{1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol](/img/structure/B1372117.png)

![2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B1372125.png)
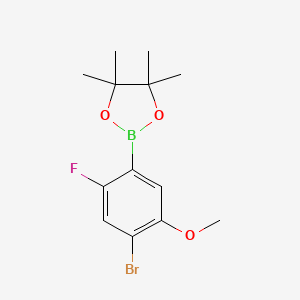
![4-[2-(Dimethylamino)ethyl]benzoic acid](/img/structure/B1372127.png)
![3-[(2-Allylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1372129.png)
